molecular formula C8H13NO2 B176061 1-Oxa-8-azaspiro[4.5]decan-2-one CAS No. 167364-29-6

1-Oxa-8-azaspiro[4.5]decan-2-one

Cat. No. B176061
M. Wt: 155.19 g/mol
InChI Key: SEUNTAIZLCAWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.5]decan-2-one, also known as spirocyclic ketone or oxaspirocyclic ketone, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound is a spirocyclic lactam that has a unique structure, which makes it an attractive target for synthetic chemists.5]decan-2-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Application in Alzheimer’s Treatment

  • Summary of the Application: “1-Oxa-8-azaspiro[4.5]decan-2-one” and its related compounds have been synthesized and assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer’s type .
  • Methods of Application or Experimental Procedures: The compounds were tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities. This included amelioration of scopolamine-induced impairment in rat passive avoidance tasks, and induction of hypothermia, tremor, and salivary secretion .
  • Results or Outcomes: Compound 17 (2, 8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) exhibited potent muscarinic activities in vitro and in vivo with no selectivity. Systematic modifications of 17 were conducted, and a number of compounds, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found to display preferential affinity for M1 receptors over M2 receptors and, in addition, to exhibit potent antiamnesic activity sufficiently separated from hypothermia-inducing activity .

Application in Chemical Synthesis

  • Summary of the Application: “1-Oxa-8-azaspiro[4.5]decan-2-one” is used as a starting material in the synthesis of new organic compounds .
  • Methods of Application or Experimental Procedures: A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro .
  • Results or Outcomes: The synthesis process results in the production of new 8-oxa-2-azaspiro [4.5]decane compounds .

Application in Biological Studies

  • Summary of the Application: “8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a derivative of “1-Oxa-8-azaspiro[4.5]decan-2-one” and is used in biological studies .
  • Methods of Application or Experimental Procedures: The compound is used in various biological assays to study its effects .
  • Results or Outcomes: The outcomes of these studies contribute to our understanding of the biological activities of these compounds .

Application in Chemical Synthesis

  • Summary of the Application: “1-Oxa-8-azaspiro[4.5]decan-2-one” is used as a starting material in the synthesis of new organic compounds .
  • Methods of Application or Experimental Procedures: A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro .
  • Results or Outcomes: The synthesis process results in the production of new 8-oxa-2-azaspiro [4.5]decane compounds .

Application in Biological Studies

  • Summary of the Application: “8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a derivative of “1-Oxa-8-azaspiro[4.5]decan-2-one” and is used in biological studies .
  • Methods of Application or Experimental Procedures: The compound is used in various biological assays to study its effects .
  • Results or Outcomes: The outcomes of these studies contribute to our understanding of the biological activities of these compounds .

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-2-8(11-7)3-5-9-6-4-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNTAIZLCAWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620717
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-8-azaspiro[4.5]decan-2-one

CAS RN

167364-29-6
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167364-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.